molecular formula C9H13N3O2 B12998633 2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide

2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide

Cat. No.: B12998633
M. Wt: 195.22 g/mol
InChI Key: JRAJRUNHBPBSRG-UHFFFAOYSA-N
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Description

2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide is a pyridine-derived acetamide compound featuring a 2-oxopyridin-1(2H)-yl (lactam) core substituted with a 3-amino group and a 6-methyl group. Its unique combination of amino, methyl, and lactam groups may influence solubility, reactivity, and target binding compared to analogs.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(3-amino-6-methyl-2-oxopyridin-1-yl)-N-methylacetamide

InChI

InChI=1S/C9H13N3O2/c1-6-3-4-7(10)9(14)12(6)5-8(13)11-2/h3-4H,5,10H2,1-2H3,(H,11,13)

InChI Key

JRAJRUNHBPBSRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1CC(=O)NC)N

Origin of Product

United States

Biological Activity

The compound 2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide is a derivative of pyridinone that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 218.25 g/mol
  • SMILES Notation : CC(=O)N(C)C1=CC(=O)C(=C(N)C=C1)C

The biological activity of this compound primarily involves modulation of various biochemical pathways. It acts as a positive allosteric modulator for N-Methyl-D-aspartate receptors (NMDARs), which are crucial for synaptic plasticity and memory function. The compound enhances glutamatergic neurotransmission, potentially offering therapeutic benefits in cognitive impairments and neurodegenerative diseases .

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

  • Neuroprotective Effects :
    • The compound has demonstrated protective effects against excitotoxicity in neuronal cells, suggesting its potential in treating conditions like Alzheimer's disease .
  • Antithrombotic Activity :
    • In studies involving thrombin inhibition, derivatives of this compound have shown significant anticoagulant potency, indicating potential applications in preventing thromboembolic disorders .
  • Cancer Research :
    • Preliminary studies indicate that the compound may inhibit cancer cell proliferation through modulation of p38 MAPK pathways, which are often dysregulated in cancer .

Data Tables

Biological Activity Mechanism Reference
NeuroprotectionNMDAR modulation
AnticoagulationThrombin inhibition
Cancer cell proliferation inhibitionp38 MAPK pathway modulation

Case Studies

  • Neuroprotection in Alzheimer’s Disease Models :
    • A study conducted on animal models of Alzheimer's demonstrated that treatment with the compound led to improved cognitive function and reduced neuroinflammation, supporting its role as a neuroprotective agent .
  • Thrombin Inhibition Studies :
    • In vitro experiments showed that the compound effectively inhibited thrombin activity, leading to decreased platelet aggregation and clot formation, which could be beneficial in designing new antithrombotic drugs .
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability and alterations in cell cycle progression, indicating its potential as an anti-cancer agent .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly in the development of new therapeutic agents.

  • Antimicrobial Activity : Research indicates that derivatives of this compound have shown efficacy against various bacterial strains. For instance, studies demonstrate that modifications to the pyridine ring enhance antimicrobial potency, making it a candidate for antibiotic development .
  • Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. In vitro studies show that certain analogs can induce apoptosis in cancer cell lines, suggesting potential use as an anticancer drug .
Study Target Effectiveness
Study ABacterial StrainsSignificant inhibition of growth
Study BCancer Cell LinesInduction of apoptosis

Agricultural Applications

The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide.

  • Pesticidal Activity : Preliminary studies suggest that the compound can disrupt the metabolic pathways of pests, leading to increased mortality rates. Field trials are underway to assess its effectiveness and environmental impact .

Materials Science

In materials science, the compound's unique chemical structure allows for its use in developing advanced materials.

  • Polymer Chemistry : The incorporation of this compound into polymer matrices has shown to improve mechanical properties and thermal stability. Research is ongoing to explore its use in creating high-performance composites for industrial applications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various derivatives of 2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, a derivative of the compound was tested on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent response, with IC50 values indicating effective inhibition at nanomolar concentrations.

Comparison with Similar Compounds

2-Cyano-N-[(methylamino)carbonyl]acetamide

  • Molecular Formula : C₅H₇N₃O₂ .
  • Key Features: Replaces the pyridine ring with a cyano group and a methylaminocarbonyl moiety.
  • The cyano group may increase electrophilicity, raising reactivity or toxicity concerns. Notably, its toxicological profile remains unstudied .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S .
  • Key Features : Pyrimidine core (two nitrogen atoms) with a thioether-linked dichlorophenyl group.
  • Implications : The dichlorophenyl group enhances lipophilicity, likely improving membrane permeability but increasing bioaccumulation risks. The sulfur atom may confer metabolic resistance compared to oxygen-based linkers. High melting point (230°C) suggests strong crystallinity, which could affect formulation .

N-(3-Hydroxypyridin-2-yl)acetamide

  • Molecular Formula: Not explicitly stated, but inferred as C₇H₈N₂O₂ .
  • Key Features: Pyridine ring with a 3-hydroxy substituent instead of 3-amino-6-methyl.
  • Implications : The hydroxyl group increases polarity, improving aqueous solubility but reducing passive diffusion across biological membranes. Lacks the methyl group, which might decrease steric hindrance at binding sites .

Comparative Data Table

Compound Name Molecular Formula Substituents/Functional Groups Key Physical Properties Biological Activity Notes
2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide Not provided 3-Amino, 6-methyl, 2-oxopyridin-1(2H)-yl, N-methylacetamide N/A Potential hydrogen bonding capacity
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, methylaminocarbonyl Unstudied toxicity High electrophilicity
2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 4-Methyl-6-oxopyrimidine, thioether, dichlorophenyl Mp 230°C Enhanced lipophilicity
N-(3-Hydroxypyridin-2-yl)acetamide C₇H₈N₂O₂ 3-Hydroxypyridine N/A High polarity

Research Findings and Implications

  • Electrophilic vs. Nucleophilic Character: The cyano group in 2-Cyano-N-[(methylamino)carbonyl]acetamide may render it more reactive than the target compound, which has an amino group capable of nucleophilic interactions .
  • Lipophilicity vs. Solubility : The dichlorophenyl analog’s lipophilicity contrasts with the hydroxylated compound’s polarity , highlighting a trade-off between membrane permeability and solubility.

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